molecular formula C48H68F2N14O18P2S B8820431 Bemnifosbuvir hemisulfate CAS No. 2241337-84-6

Bemnifosbuvir hemisulfate

Cat. No.: B8820431
CAS No.: 2241337-84-6
M. Wt: 1261.1 g/mol
InChI Key: QIGYBLSWYRTXCA-NVSCJZCKSA-N
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Description

Bemnifosbuvir sulfate is an antiviral drug developed by Atea Pharmaceuticals and licensed to Roche for clinical development. It is a novel nucleotide analog prodrug initially created for the treatment of hepatitis C. The compound is the orally bioavailable hemisulfate salt of AT-511, which is metabolized in several steps to the active nucleotide triphosphate AT-9010, acting as an RNA polymerase inhibitor and thereby interfering with viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bemnifosbuvir sulfate is synthesized through a series of chemical reactions starting from AT-511. The synthesis involves the conversion of AT-511 to its active form, AT-9010, through metabolic steps. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of bemnifosbuvir sulfate involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple purification steps to remove impurities and achieve the desired chemical composition .

Chemical Reactions Analysis

Types of Reactions

Bemnifosbuvir sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of bemnifosbuvir sulfate include:

Major Products Formed

The major product formed from the reactions of bemnifosbuvir sulfate is the active nucleotide triphosphate AT-9010, which acts as an RNA polymerase inhibitor .

Scientific Research Applications

Bemnifosbuvir sulfate has several scientific research applications, including:

Mechanism of Action

Bemnifosbuvir sulfate exerts its effects through a unique mechanism of action involving dual targets:

The compound is metabolized to its active form, AT-9010, which selectively inhibits viral RNA polymerases, including the hepatitis C virus NS5B polymerase .

Comparison with Similar Compounds

Bemnifosbuvir sulfate is compared with other similar compounds, highlighting its uniqueness:

    Sofosbuvir: Another nucleotide analog used for hepatitis C treatment.

    Remdesivir: An antiviral drug used for COVID-19 treatment.

    Molnupiravir: Another antiviral drug for COVID-19.

Similar Compounds

Bemnifosbuvir sulfate stands out due to its dual mechanism of action and potent antiviral activity against multiple viral genotypes.

Properties

AT-527 is a prodrug of a guanosine nucleotide analog which has the potential to potently inhibit the in vitro replication of SARS-CoV-2. It also inhibits the NS5B polymerase in the Hepatitis C Virus. This drug is currently being investigated against COVID-19 and has also been investigated against Hepatitis C infections.

CAS No.

2241337-84-6

Molecular Formula

C48H68F2N14O18P2S

Molecular Weight

1261.1 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate;sulfuric acid

InChI

InChI=1S/2C24H33FN7O7P.H2O4S/c2*1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32;1-5(2,3)4/h2*6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30);(H2,1,2,3,4)/t2*14-,16+,18+,22+,24+,40-;/m00./s1

InChI Key

QIGYBLSWYRTXCA-NVSCJZCKSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.OS(=O)(=O)O

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.OS(=O)(=O)O

Origin of Product

United States

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